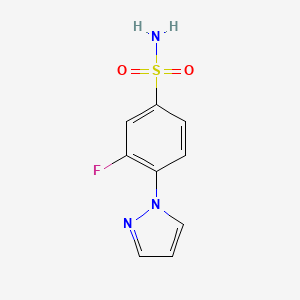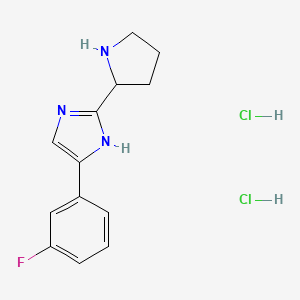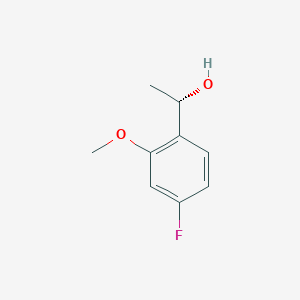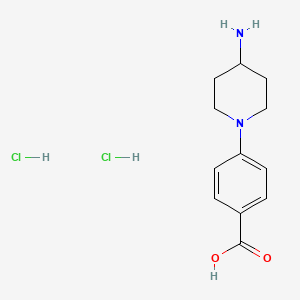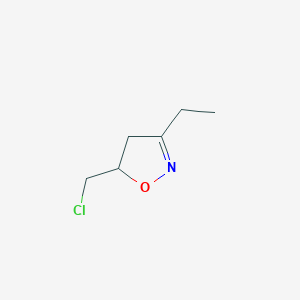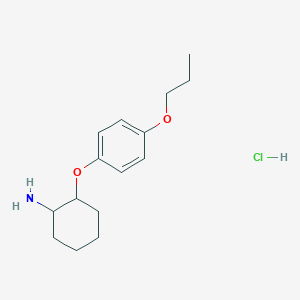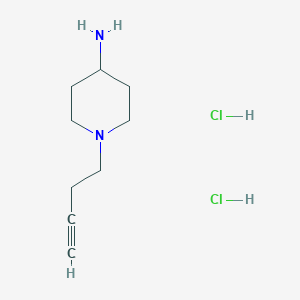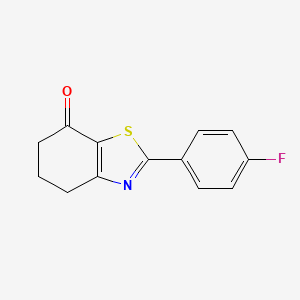
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
説明
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (hereafter referred to as 2-(4-Fluorophenyl)-BTZ) is an organic compound that has been studied for its potential applications in the pharmaceutical and medical fields. It has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant effects. 2-(4-Fluorophenyl)-BTZ has also been studied for its potential use in the synthesis of various drugs.
科学的研究の応用
- These compounds have received significant attention in several fields of chemistry due to their unique electronic properties .
- They have shown applications in various areas such as organic transformations, small molecule activation, and materials .
- A Schiff base ligand, similar in structure to your compound, was synthesized and used to form metal complexes .
- These complexes were tested for their antibacterial activity against both Gram-negative and Gram-positive bacteria .
- The results showed that the metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Low-Valent Compounds with Heavy Group-14 Elements
Antibacterial Activity of Schiff Base Metal Complexes
Opto-Electronic Properties
- BF2-based fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas like bioimaging and chemosensing .
- They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
- Other BF2-based fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
- Graphene, a two-dimensional carbon allotrope, is as versatile a material as any discovered on Earth .
- It can be integrated into a huge number of applications due to its amazing properties as the lightest and strongest material, compared with its ability to conduct heat and electricity better than anything else .
- It can be used in optoelectronic applications as it is able to transmit more than 90% of light and also offer electrical conductive properties exceeding 1 x 106 Ω1m1 and therefore low electrical resistance .
Fluorophores
Graphene-Based Applications
Superconductor Efficiency
特性
IUPAC Name |
2-(4-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWWGXGOXTIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)
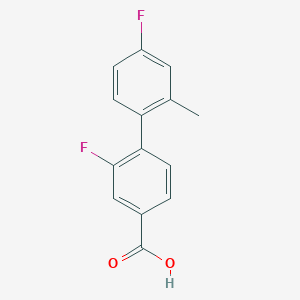
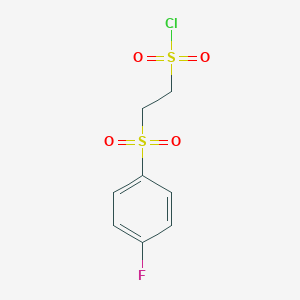
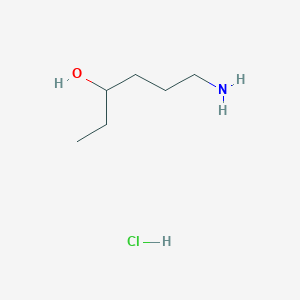
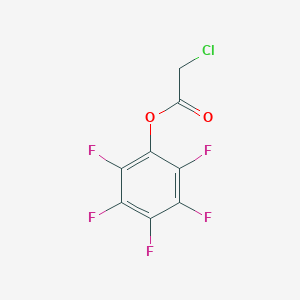

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
